molecular formula C14H16N2O3 B2529600 N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1282408-26-7

N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2529600
CAS RN: 1282408-26-7
M. Wt: 260.293
InChI Key: WRBJYPFBKPVNDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carboxamide derivatives is a common theme in the provided papers. For instance, the reaction of quinoline derivatives with primary amines led to the formation of potent cytotoxins with significant growth inhibitory properties against various cancer cell lines, as demonstrated in the study of benzo[b][1,6]naphthyridine derivatives . Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions is another example of carboxamide derivative synthesis, which also showed interesting colorimetric sensing properties for fluoride anions . These syntheses typically involve acylation reactions and are characterized by spectroscopic techniques such as NMR .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often elucidated using X-ray crystallography, which provides detailed insights into the solid-state properties of these compounds . The intermolecular interactions, such as hydrogen bonding and π-interactions, play a crucial role in the stabilization of the molecular structures, as seen in the antipyrine-like derivatives . These interactions are further analyzed using techniques like Hirshfeld surface analysis and DFT calculations to understand the energetics of the molecular assemblies .

Chemical Reactions Analysis

The chemical reactivity of the synthesized carboxamide derivatives is explored through various biological assays. For example, the cytotoxic activity against cancer cell lines is a direct measure of the chemical reactivity of these compounds in a biological context . Additionally, the colorimetric sensing of fluoride anions by benzamide derivatives is another form of chemical reactivity where the presence of an analyte induces a visible color change .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as their lipophilicity, are crucial for their pharmacokinetic behavior. The octanol-water partition coefficients of these compounds can significantly influence their absorption and distribution in biological systems, as seen in the comparative pharmacokinetics study of substituted benzamides . The melting points, vibrational frequencies from FTIR analysis, and chemical shifts from NMR spectroscopy are also important physical properties that are characterized for these compounds .

Relevant Case Studies

Several case studies highlight the potential applications of these compounds. The cytotoxic carboxamide derivatives of benzo[b][1,6]naphthyridines have shown promising results in vivo against colon tumors in mice . The radiolabeled quinoline-2-carboxamide derivatives have potential as radioligands for imaging peripheral benzodiazepine receptors with PET . The antibacterial activity of benzamide derivatives against various bacterial strains is another important application, as demonstrated by the antimicrobial activity study of thieno[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Synthetic Opioids and Related Compounds

Research into synthetic opioids, such as U-drugs developed by the Upjohn Company, focuses on the chemistry and pharmacology of these compounds. These studies are crucial for understanding the impact of synthetic opioids on drug markets, their prevalence, harm, and the need for international early warning systems to track emerging psychoactive substances. The detailed review by Sharma et al. (2018) highlights the importance of pre-emptive research to provide drug metabolism and pharmacokinetic data, ensuring new substances are detected early in toxicological samples (Sharma et al., 2018).

Antimicrobial Compounds from Cyanobacteria

The review by Swain et al. (2017) on antimicrobial activities of cyanobacterial compounds emphasizes the potential of these natural substances against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. The chemical diversity among cyanobacterial compounds, including alkaloids, aromatic compounds, and cyclic peptides, suggests a rich source of antimicrobials for pharmaceutical applications (Swain et al., 2017).

Neurotoxins in Cyanobacteria

The presence of neurotoxic amino acids produced by cyanobacteria, such as BMAA and its isomers DAB and AEG, in food supplements based on cyanobacteria raises concerns about human intake of neurotoxic compounds. The review by Manolidi et al. (2019) discusses the methods of detection and the need for quality control and guidelines for cyanotoxins in food products, highlighting the critical aspect of protecting human health from neurotoxic amino acids (Manolidi et al., 2019).

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

Cantekin et al. (2012) provide an overview of the applications of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry, ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly behavior of BTAs into nanometer-sized structures offers potential for developing new materials with specific properties (Cantekin et al., 2012).

Pharmacological Properties of Natural Compounds

Research into the pharmacological properties of natural compounds, such as thymol and carvacrol, reveals their potential as antimicrobial and anti-biofilm agents. These studies underscore the importance of natural substances in developing new therapeutic strategies against a variety of diseases. The reviews by Marchese et al. (2017, 2018) highlight the antimicrobial activity of p-cymene and carvacrol, respectively, suggesting their use in treating communicable diseases and in bio-inspired anti-infective materials (Marchese et al., 2017), (Marchese et al., 2018).

properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-14(2,9-15)16-13(17)10-4-5-11-12(8-10)19-7-6-18-11/h4-5,8H,3,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBJYPFBKPVNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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